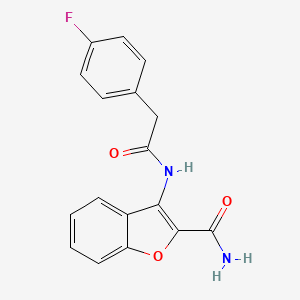
(1,1-Dimethylsilolan-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-Dimethylsilolan-3-yl)methanol is an organosilicon compound with the molecular formula C7H16OSi. It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its unique structural features, which include a silolan ring and a methanol group. The presence of silicon in its structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethylsilolan-3-yl)methanol typically involves the reaction of silane precursors with methanol under controlled conditions. One common method is the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
(1,1-Dimethylsilolan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into silane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions.
Substitution: Various nucleophiles, such as halides or amines; reactions are performed in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized silane compounds with different substituents.
科学研究应用
(1,1-Dimethylsilolan-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a component in the formulation of pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (1,1-Dimethylsilolan-3-yl)methanol involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with organic and inorganic molecules, facilitating its incorporation into complex chemical structures. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, enhancing its potential as a drug delivery agent or therapeutic compound.
相似化合物的比较
Similar Compounds
(1,1-Dimethylsilolan-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(1,1-Dimethylsilolan-3-yl)propane: Contains a propane group, differing in the length of the carbon chain.
(1,1-Dimethylsilolan-3-yl)butanol: Features a butanol group, providing different physical and chemical properties.
Uniqueness
(1,1-Dimethylsilolan-3-yl)methanol is unique due to its specific combination of a silolan ring and a methanol group. This structure imparts distinct reactivity and stability, making it suitable for a variety of applications that similar compounds may not be able to achieve. Its ability to undergo diverse chemical reactions and form stable complexes with other molecules further enhances its versatility in scientific research and industrial applications.
属性
IUPAC Name |
(1,1-dimethylsilolan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OSi/c1-9(2)4-3-7(5-8)6-9/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYKICWMGGPWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(C1)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
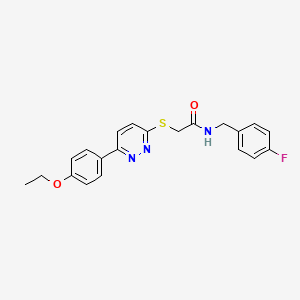
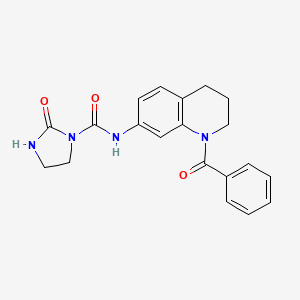
![8-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948805.png)
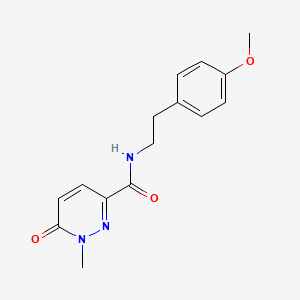
![2-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2948808.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide](/img/structure/B2948809.png)

![4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol](/img/structure/B2948812.png)
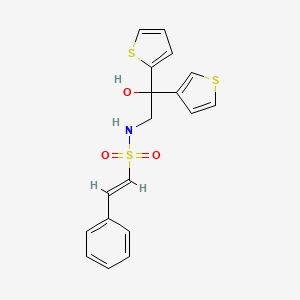
![1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2948815.png)
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane](/img/structure/B2948817.png)
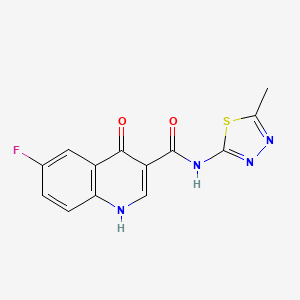
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2948820.png)
